An In-depth Technical Guide to 2,2'-Biphenyldiamine (CAS number 1454-80-4)
An In-depth Technical Guide to 2,2'-Biphenyldiamine (CAS number 1454-80-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core properties of 2,2'-Biphenyldiamine (CAS: 1454-80-4), a molecule of significant interest in medicinal chemistry and materials science. This document collates essential physicochemical data, spectroscopic information, and toxicological profiles. Furthermore, it details its potential as a cyclooxygenase (COX) inhibitor, providing experimental protocols for its synthesis and for evaluating its anti-inflammatory activity. The guide also visualizes the proposed mechanism of action through a signaling pathway diagram, offering a foundational resource for researchers engaged in drug discovery and development.
Physicochemical Properties
2,2'-Biphenyldiamine, also known as 2,2'-diaminobiphenyl or o,o'-benzidine, is a solid organic compound.[1] Its core structure consists of two aniline moieties linked at the ortho positions. This arrangement imparts specific conformational and electronic properties that are key to its chemical reactivity and biological activity.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₂N₂ | [1][2] |
| Molecular Weight | 184.24 g/mol | [2] |
| Appearance | White to brown powder or crystals | [1] |
| Melting Point | 76.0 to 80.0 °C | [1] |
| Boiling Point | 352.5 °C at 760 mmHg | [1] |
| Density | 1.156 g/cm³ | [1] |
| Flash Point | 198.9 °C | [1] |
| Solubility | Information not widely available, likely soluble in organic solvents. | |
| logP | 2.4 | [2] |
Spectroscopic Data
The structural elucidation of 2,2'-Biphenyldiamine is supported by various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Nucleus | Chemical Shift (δ) ppm | Description |
| ¹H NMR | 4.20 (br s, 2H), 6.74 (d, 1H), 7.08-7.14 (m, 2H), 7.33-7.39 (m, 1H), 7.40-7.47 (m, 4H) | The broad singlet at 4.20 ppm corresponds to the amine protons. The signals between 6.74 and 7.47 ppm are characteristic of the aromatic protons on the biphenyl scaffold.[3] |
| ¹³C NMR | 115.6, 122.1, 126.6, 127.1, 127.8, 127.9, 128.9, 137.2, 141.1 | These signals represent the carbon atoms of the biphenyl rings.[3] |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Vibrational Mode |
| 3550 - 3300 | N-H stretching (asymmetric and symmetric) of the primary amine groups. |
| 3100 - 3000 | C-H stretching of the aromatic rings. |
| 1620 - 1580 | N-H scissoring (bending) of the amine groups and C=C stretching of the aromatic rings. |
| 1340 - 1250 | C-N stretching of the aromatic amine. |
| 800 - 700 | C-H out-of-plane bending of the ortho-disubstituted aromatic rings. |
Note: The IR data is predicted based on characteristic functional group absorptions.
Mass Spectrometry
The electron ionization mass spectrum of 2,2'-Biphenyldiamine is expected to show a prominent molecular ion peak (M⁺) at m/z 184. The fragmentation pattern would likely involve the loss of amine-related fragments and cleavage of the biphenyl bond.
| m/z | Proposed Fragment |
| 184 | [M]⁺ (Molecular ion) |
| 167 | [M - NH₃]⁺ |
| 154 | [M - 2NH₂]⁺ or [C₁₂H₈]⁺ |
| 92 | [C₆H₅NH]⁺ |
Chemical Synthesis
A common synthetic route to 2,2'-Biphenyldiamine involves the reductive coupling of 2-nitroaniline or the reduction of 2,2'-dinitrobiphenyl.
Experimental Protocol: Reductive Coupling of 2-Nitroaniline
This protocol is a representative example and may require optimization.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-nitroaniline in a suitable solvent such as ethanol.
-
Reduction: Add a reducing agent, for example, zinc dust or iron powder, in a stoichiometric excess. To facilitate the reaction, a solution of ammonium chloride or acetic acid can be added dropwise.
-
Reflux: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the metal residues.
-
Extraction: Evaporate the solvent from the filtrate under reduced pressure. Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield pure 2,2'-Biphenyldiamine.
Applications in Drug Development
The biphenyl scaffold is a privileged structure in medicinal chemistry, and derivatives of 2,2'-Biphenyldiamine have shown potential as anti-inflammatory agents.[4][5]
Cyclooxygenase (COX) Inhibition
The anti-inflammatory properties of some biphenyl derivatives are attributed to their ability to inhibit cyclooxygenase (COX) enzymes.[6] COX-1 and COX-2 are key enzymes in the biosynthesis of prostaglandins, which are lipid compounds that mediate inflammation, pain, and fever.[7] By blocking the active site of COX enzymes, inhibitors prevent the conversion of arachidonic acid to prostaglandin H₂, the precursor to other pro-inflammatory prostaglandins.[7]
Experimental Protocols for Biological Evaluation
Carrageenan-Induced Paw Edema Assay
This in vivo assay is a standard method for evaluating the anti-inflammatory activity of a compound.[1][8][9][10][11]
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Animals: Use male Wistar rats or Swiss albino mice, acclimatized to laboratory conditions for at least one week.
-
Grouping: Divide the animals into groups: a control group, a positive control group (e.g., receiving indomethacin), and test groups receiving different doses of 2,2'-Biphenyldiamine.
-
Compound Administration: Administer the test compound (dissolved in a suitable vehicle like 0.5% carboxymethyl cellulose) orally or intraperitoneally. The control group receives only the vehicle.
-
Induction of Edema: After a specific time (e.g., 30-60 minutes) post-compound administration, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.[8][11]
-
Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.[8]
-
Calculation: The percentage inhibition of edema is calculated for each group relative to the control group.
In Vitro Cyclooxygenase (COX) Inhibitor Screening Assay
This assay determines the direct inhibitory effect of a compound on COX-1 and COX-2 enzymes.[12][13][14][15][16]
-
Reagents: Purified COX-1 and COX-2 enzymes, arachidonic acid (substrate), and a detection system (e.g., a fluorometric or colorimetric probe that measures prostaglandin production).
-
Assay Buffer: Prepare an appropriate reaction buffer (e.g., Tris-HCl).
-
Incubation: In a microplate, add the assay buffer, the enzyme (COX-1 or COX-2), and the test compound (2,2'-Biphenyldiamine) at various concentrations. Include a control without the inhibitor.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding arachidonic acid.
-
Detection: After a set incubation period, stop the reaction and measure the amount of prostaglandin produced using the chosen detection method.
-
IC₅₀ Determination: The concentration of the test compound that causes 50% inhibition of the enzyme activity (IC₅₀) is determined by plotting the percentage of inhibition against the compound concentration.
Toxicological and Safety Information
2,2'-Biphenyldiamine is classified as harmful if swallowed and causes serious eye damage. It is also very toxic to aquatic life.[2]
| Hazard Statement | GHS Classification |
| H302: Harmful if swallowed | Acute toxicity, Oral (Category 4) |
| H318: Causes serious eye damage | Serious eye damage/eye irritation (Category 1) |
| H400: Very toxic to aquatic life | Hazardous to the aquatic environment, acute hazard (Category 1) |
Precautionary Statements: [2]
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P273: Avoid release to the environment.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P310: Immediately call a POISON CENTER or doctor/physician.
-
P330: Rinse mouth.
-
P391: Collect spillage.
-
P501: Dispose of contents/container to an approved waste disposal plant.
Handling and Storage:
-
Store in a well-ventilated place. Keep container tightly closed.
-
Avoid contact with skin and eyes.
-
Use personal protective equipment as required.
-
Wash thoroughly after handling.
Conclusion
2,2'-Biphenyldiamine is a versatile chemical entity with established physicochemical properties and a growing body of evidence supporting its potential in drug development, particularly as an anti-inflammatory agent through the inhibition of COX enzymes. This technical guide provides a solid foundation for researchers by consolidating key data and outlining relevant experimental protocols. Further investigation into its specific interactions with COX isoforms and its broader pharmacological profile is warranted to fully elucidate its therapeutic potential.
References
- 1. 4.7. Carrageenan-Induced Paw Edema Test [bio-protocol.org]
- 2. 2,2'-Biphenyldiamine | C12H12N2 | CID 15075 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN103819345A - Method for preparing 2-amino biphenyl derivative - Google Patents [patents.google.com]
- 4. Biphenyl scaffold for the design of NMDA-receptor negative modulators: molecular modeling, synthesis, and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Flurbiprofen as a biphenyl scaffold for the design of small molecules binding to PD-L1 protein dimer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A three-step kinetic mechanism for selective inhibition of cyclo-oxygenase-2 by diarylheterocyclic inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 2.7. Carrageenan-induced paw edema assay [bio-protocol.org]
- 9. inotiv.com [inotiv.com]
- 10. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 12. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
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- 16. interchim.fr [interchim.fr]
